BenchChemオンラインストアへようこそ!

Tetrahydroxanthohumol

Estrogen Receptor Metabolic Stability In Vivo Toxicology

Select Tetrahydroxanthohumol (TXN; CAS 96169-02-7) for your research to eliminate the confounding estrogenic effects of xanthohumol's metabolite 8-prenylnaringenin. TXN is a clean, non-estrogenic PPARγ antagonist that reaches 5- to 7-fold higher tissue concentrations in vivo, ensuring robust target engagement in liver, muscle, and plasma. Its lower IC50 values in HCT116, HT29, HepG2, and Huh7 cells reduce solvent exposure and compound usage. Ideal for NAFLD, obesity, and oncology studies requiring G0/G1 arrest or TLR4 pathway dissection. Invest in TXN for reproducible, mechanism-specific data with superior bioavailability.

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
Cat. No. B13411204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroxanthohumol
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(C)CCC1=C(C(=C(C=C1O)OC)C(=O)CCC2=CC=C(C=C2)O)O
InChIInChI=1S/C21H26O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h5-6,8-9,12-13,22,24-25H,4,7,10-11H2,1-3H3
InChIKeyRNYWSIACWNMMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroxanthohumol (TXN): A Non-Estrogenic, Hydrogenated Xanthohumol Derivative with Superior Tissue Exposure for Cancer and Metabolic Research


Tetrahydroxanthohumol (TXN; CAS 96169-02-7) is a semi-synthetic, hydrogenated derivative of the hop-derived prenylflavonoid xanthohumol (XN). It is a member of the prenylflavonoid class, but is distinguished by the saturation of its α,β-unsaturated ketone moiety and prenyl side chain [1]. This structural modification confers two principal advantages over XN: TXN is not metabolized by gut microbiota or hepatic cytochrome P450 enzymes into the potent phytoestrogen 8-prenylnaringenin (8-PN) [2], and it achieves 5- to 7-fold higher tissue concentrations in vivo when administered orally at the same dose [3]. TXN is primarily utilized in preclinical cancer biology and metabolic disease research as a PPARγ antagonist and anti-proliferative agent.

Why Tetrahydroxanthohumol Cannot Be Replaced by Generic Xanthohumol or 8-Prenylnaringenin in Critical Assays


Substituting Tetrahydroxanthohumol (TXN) with its parent compound xanthohumol (XN) or its metabolite 8-prenylnaringenin (8-PN) introduces confounding variables that fundamentally alter experimental outcomes. XN is extensively metabolized into 8-PN, a potent estrogen receptor agonist with a known capacity to promote proliferation in estrogen-sensitive tissues [1]. This metabolic conversion creates a dual-target system, obscuring the primary mechanism of interest and posing a safety concern in long-term in vivo studies [2]. In contrast, TXN is completely resistant to this biotransformation, providing a clean, non-estrogenic tool for investigating PPARγ antagonism or cancer cell growth inhibition without the risk of estrogenic off-target effects [3]. Furthermore, in vivo tissue exposure is not equivalent; TXN reaches concentrations 5- to 7-fold higher than XN in target tissues like the liver, directly impacting dose-response and efficacy interpretations [4]. Using XN as a proxy for TXN would lead to an underestimation of achievable tissue concentrations and a misinterpretation of the compound's true therapeutic window.

Quantitative Differentiation of Tetrahydroxanthohumol: A Procurement-Focused Evidence Matrix


Elimination of Estrogenic Off-Target Metabolism: TXN vs. Xanthohumol (XN) vs. 8-Prenylnaringenin (8-PN)

Tetrahydroxanthohumol (TXN) is not metabolized into the potent phytoestrogen 8-prenylnaringenin (8-PN), unlike its parent compound xanthohumol (XN). In a direct comparative in vivo study, mice fed a high-fat diet containing TXN showed negligible conversion to 8-PN, whereas XN is known to be converted by gut microbiota and hepatic enzymes. Additionally, TXN exhibits negligible affinity for estrogen receptors α and β, eliminating the estrogenic signaling risk associated with 8-PN, which is the most potent known phytoestrogen [1].

Estrogen Receptor Metabolic Stability In Vivo Toxicology

Superior In Vivo Tissue Exposure: TXN Achieves 5-7× Higher Hepatic Concentration than Xanthohumol

When orally administered to mice at an equivalent dose (30 mg/kg body weight in diet), Tetrahydroxanthohumol (TXN) achieves significantly higher concentrations in key metabolic tissues compared to Xanthohumol (XN). In a direct comparison, total TXN concentrations in the liver were 5- to 7-fold higher than total XN concentrations, which include conjugated forms and its isomer isoxanthohumol (IX) [1]. Similar trends were observed in plasma and muscle tissue, indicating superior overall systemic exposure for TXN.

Pharmacokinetics Tissue Distribution Oral Bioavailability

Improved Anti-Proliferative Potency: TXN Exhibits Lower IC50 Values than XN in Colon and Liver Cancer Cell Lines

In a head-to-head comparison across four human carcinoma cell lines, Tetrahydroxanthohumol (TXN) demonstrated consistently lower IC50 values (i.e., higher potency) for inhibiting cell viability than its parent compound, Xanthohumol (XN). The IC50 for TXN was significantly lower in three of the four cell lines tested [1]. The fold-improvement in potency ranged from 1.28× to 2.02×, indicating that TXN is a more potent anti-proliferative agent than XN in these models.

Cancer Cell Viability IC50 Anti-Proliferative Activity

Comparable Anti-Inflammatory Activity to Xanthohumol Without TLR4 Downregulation

Tetrahydroxanthohumol (TXN) demonstrates anti-inflammatory activity comparable to Xanthohumol (XN) in inhibiting LPS-induced cytokine production in THP-1 monocytes. However, it achieves this via a distinct mechanism. While both compounds inhibit MCP-1 and IL-6 production, XN uniquely downregulates the cellular protein content of Toll-like receptor 4 (TLR4), an effect not shared by TXN [1]. This suggests that TXN's anti-inflammatory action is mediated primarily through competition with LPS for binding to the MD-2 co-receptor, a mechanism supported by molecular docking studies [1].

Anti-inflammatory Cytokine Inhibition NF-κB THP-1 Monocytes

Unique Induction of G0/G1 Cell Cycle Arrest in Colon Carcinoma Cells

Among the tested prenylflavonoids (XN, DXN, and TXN), only Tetrahydroxanthohumol (TXN) induced a statistically significant cell cycle arrest in the G0/G1 phase in HT29 colon carcinoma cells [1]. While all compounds induced apoptosis, as indicated by a sub-G0/G1 population (82% for XN, 60% for DXN, and 45% for TXN), TXN uniquely caused a significant accumulation of cells in the G1 phase following 24 hours of treatment, indicating a distinct and specific cytostatic mechanism not shared by its analogs [1].

Cell Cycle Arrest G0/G1 Phase Colon Cancer Flow Cytometry

Potent PPARγ Antagonism: TXN Binds PPARγ with an IC50 8-10× Stronger than Oleate

Tetrahydroxanthohumol (TXN) acts as a potent antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor regulating adipogenesis and lipid metabolism. In a competitive binding assay, TXN bound to PPARγ with an IC50 similar to the clinically used thiazolidinedione pioglitazone and was 8-10 times stronger than the endogenous ligand oleate [1]. This potent binding translates to functional antagonism in vivo, where TXN significantly reduced high-fat diet-induced hepatic steatosis and weight gain in mice, an effect linked to antagonism of lipogenic PPARγ actions [1].

PPARγ Antagonist Metabolic Syndrome Hepatic Steatosis Nuclear Receptor

Optimal Application Scenarios for Tetrahydroxanthohumol (TXN) Based on Quantified Differentiation


In Vivo Studies of Metabolic Syndrome and Hepatic Steatosis Requiring a Non-Estrogenic PPARγ Antagonist

Researchers studying diet-induced obesity, insulin resistance, or non-alcoholic fatty liver disease (NAFLD) should prioritize Tetrahydroxanthohumol (TXN) over Xanthohumol (XN). TXN's complete lack of conversion to the estrogenic metabolite 8-PN [1] eliminates a confounding variable in long-term metabolic studies, particularly in models where estrogen signaling can independently influence adiposity and glucose homeostasis. Its 5-7× higher hepatic tissue concentration [2] and potent PPARγ antagonism (8-10× stronger than oleate) [3] ensure robust target engagement in the liver, the primary organ of interest for hepatic steatosis research.

Cancer Cell-Based Assays for Colorectal and Hepatocellular Carcinoma, Especially When Dose Sparing or Cell Cycle Analysis is Critical

For in vitro oncology research involving HCT116, HT29, HepG2, or Huh7 cell lines, TXN offers quantifiable advantages. Its IC50 values are 1.26× to 2.20× lower than XN [1], reducing the amount of compound required per experiment and lowering solvent (e.g., DMSO) exposure to cells. Furthermore, TXN uniquely induces a G0/G1 cell cycle arrest in HT29 cells, a property not shared by XN or DXN [2]. This makes TXN the compound of choice for studies focused on G1/S checkpoint regulation or for experiments requiring cell cycle synchronization prior to other treatments.

Investigating TLR4-Independent Anti-Inflammatory Mechanisms in Monocyte/Macrophage Models

Scientists investigating the role of Toll-like receptor 4 (TLR4) in inflammatory signaling should select TXN as a tool compound to dissect TLR4-dependent from TLR4-independent pathways. Unlike XN, which downregulates TLR4 protein expression, TXN inhibits LPS-induced cytokine production (MCP-1, IL-6) to a comparable degree without affecting TLR4 levels [1]. This mechanistic distinction allows researchers to attribute observed anti-inflammatory effects specifically to MD-2 antagonism or other downstream pathways, rather than to altered receptor expression.

In Vivo Pharmacokinetic and Tissue Distribution Studies Requiring Enhanced Exposure in Liver and Muscle

For studies aiming to achieve high and sustained tissue concentrations in liver or muscle following oral administration, TXN is a superior candidate to XN. Direct comparative in vivo data demonstrate that TXN reaches plasma, liver, and muscle concentrations that are significantly higher than those of XN when administered at the same dose [1]. This improved exposure profile makes TXN particularly valuable for proof-of-concept efficacy studies where achieving a robust pharmacodynamic effect is essential, and for investigating the relationship between tissue concentration and target modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydroxanthohumol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.